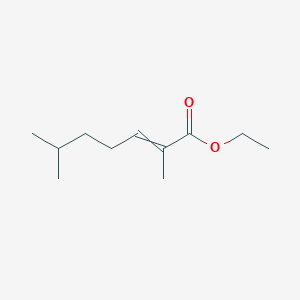
Ethyl 2,6-dimethylhept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-dimethylhept-2-enoate is an organic compound characterized by its ester functional group and a double bond within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethylhept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethylhept-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-dimethylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,6-dimethylhept-2-enoic acid or 2,6-dimethylheptan-2-one.
Reduction: 2,6-dimethylhept-2-en-1-ol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,6-dimethylhept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,6-dimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound’s structure also allows for potential interactions with unsaturated systems in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,6-dimethylheptanoate: Lacks the double bond present in ethyl 2,6-dimethylhept-2-enoate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-dimethylhept-2-enoate: Similar structure but with a different position of the methyl groups.
Uniqueness
This compound is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
60148-91-6 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
ethyl 2,6-dimethylhept-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-13-11(12)10(4)8-6-7-9(2)3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
UXXZRMQICUIQGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CCCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




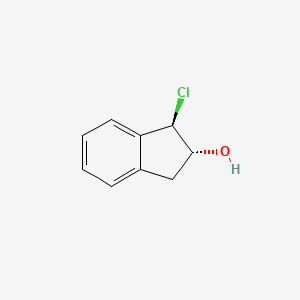

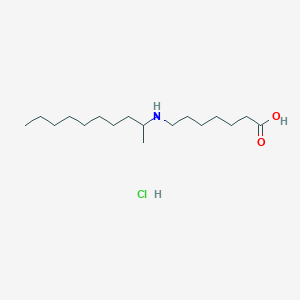
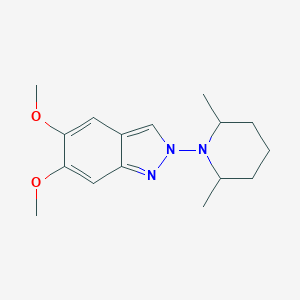
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)

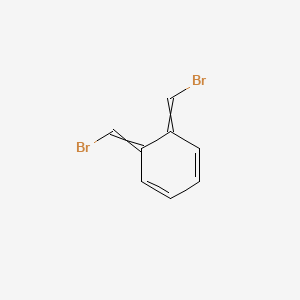
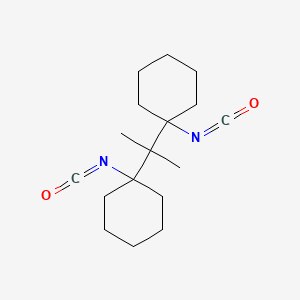
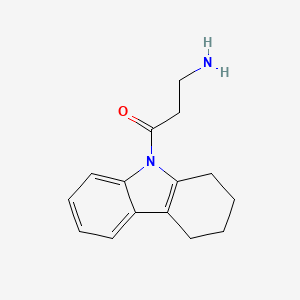
![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

